molecular formula C11H14O3 B2897615 Methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate CAS No. 1248507-45-0

Methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate

Cat. No. B2897615
CAS RN: 1248507-45-0
M. Wt: 194.23
InChI Key: DGLBUTBXIAXYDK-UHFFFAOYSA-N
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Description

“Methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate” is a complex organic compound. It likely contains a methyl group (-CH3), a phenyl group (C6H5), and a hydroxyacetate group (-C(O)OCH3). The “2,3-dimethylphenyl” suggests that the phenyl group has two methyl groups attached at the 2nd and 3rd positions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as single-crystal X-ray crystallography, 1H and 13C NMR, IR, and mass spectrometry .


Chemical Reactions Analysis

The compound might participate in various chemical reactions depending on its functional groups. For instance, if it contains a boronic acid group, it could be involved in Suzuki–Miyaura couplings .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and physical appearance would be determined using standard analytical techniques .

Scientific Research Applications

Organic Synthesis and Reactivity

Research has shown that related chemical structures can undergo acyl migration, offering insights into synthetic routes for similar compounds. For instance, studies on gallacetophenones have demonstrated how acyl migration can facilitate the synthesis of methoxyacetophenones, suggesting potential pathways for the synthesis or functionalization of Methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate (K. Kurosawa, 1970) K. Kurosawa (1970).

Photochemistry and Photorelease Mechanisms

The photorelease of HCl from o-methylphenacyl chloride, involving compounds with similar structural motifs, showcases the intricate mechanisms of photoenolization and the potential for this compound in photochemical applications (A. P. Pelliccioli, P. Klán, M. Zabadal, J. Wirz, 2001) A. P. Pelliccioli et al. (2001).

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been developed for luminescence sensing of benzaldehyde and related derivatives, indicating the potential of this compound in the creation of luminescent materials and sensors (B. Shi, Yuanhao Zhong, Lili Guo, Gang Li, 2015) B. Shi et al. (2015).

Antitumor Activity

Novel metal complexes derived from similar chemical structures have been synthesized and tested for their anti-tumor activities, suggesting the potential of this compound derivatives as CDK8 kinase inhibitors for cancer therapy (A. Aboelmagd, S. E. El Rayes, M. Gomaa, Walid Fathalla, I. Ali, Mohamed S. Nafie, F. Pottoo, F. Khan, M. Ibrahim, 2021) A. Aboelmagd et al. (2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific chemical structure and properties. It’s important to refer to the Safety Data Sheet (SDS) for detailed information .

properties

IUPAC Name

methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-5-4-6-9(8(7)2)10(12)11(13)14-3/h4-6,10,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLBUTBXIAXYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C(=O)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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